molecular formula C16H20N4O2S B14179848 2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol

2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol

Cat. No.: B14179848
M. Wt: 332.4 g/mol
InChI Key: SVWDVWLJYCTONR-UHFFFAOYSA-N
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Description

The compound (6E)-6-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one is a complex organic molecule featuring a triazole ring, a cyclohexyl group, and a methoxy-substituted cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

    Methoxy Substitution: The methoxy group is added through an electrophilic aromatic substitution reaction.

    Final Assembly: The final compound is assembled through a condensation reaction between the triazole derivative and the methoxy-substituted cyclohexadienone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the cyclohexadienone structure, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxy group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or hydrogenated cyclohexadienone.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, the compound’s triazole ring is of particular interest due to its potential as a pharmacophore. Triazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (6E)-6-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole ring and sulfanylidene group. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (6E)-6-[[(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one
  • (6E)-6-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one

Uniqueness

The uniqueness of (6E)-6-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one lies in its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H20N4O2S/c1-22-13-9-5-8-12(14(13)21)10-17-20-15(18-19-16(20)23)11-6-3-2-4-7-11/h5,8-11,21H,2-4,6-7H2,1H3,(H,19,23)

InChI Key

SVWDVWLJYCTONR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3CCCCC3

Origin of Product

United States

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